5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17821516
InChI: InChI=1S/C6H4N4O3/c11-6(12)4-9-5(13-10-4)3-1-7-8-2-3/h1-2H,(H,7,8)(H,11,12)
SMILES:
Molecular Formula: C6H4N4O3
Molecular Weight: 180.12 g/mol

5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17821516

Molecular Formula: C6H4N4O3

Molecular Weight: 180.12 g/mol

* For research use only. Not for human or veterinary use.

5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C6H4N4O3
Molecular Weight 180.12 g/mol
IUPAC Name 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C6H4N4O3/c11-6(12)4-9-5(13-10-4)3-1-7-8-2-3/h1-2H,(H,7,8)(H,11,12)
Standard InChI Key PITJFEVUQXVPRF-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NN1)C2=NC(=NO2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₆H₄N₄O₃, molecular weight: 180.12 g/mol) combines a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) and a 1,2,4-oxadiazole ring (a five-membered ring containing two nitrogen and one oxygen atom). The carboxylic acid group at the oxadiazole’s 3-position enhances polarity and hydrogen-bonding capacity, critical for interactions with biological targets.

Physicochemical Characteristics

Key properties include:

  • Solubility: Moderate solubility in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid group.

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the oxadiazole ring.

  • Reactivity: The oxadiazole ring undergoes nucleophilic substitution, while the pyrazole nitrogen atoms participate in coordination chemistry .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves four stages (Table 1):

Table 1: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate/Product
1Aldol CondensationEthyl 4,4,4-trifluoroacetoacetatePyrazole derivative
2Ring-ClosingHydrazine hydrate, reflux1,3,4-Oxadiazol-2-ol intermediate
3HydrazinolysisPOCl₃, 8 h refluxOxadiazole-thiol derivative
4Nucleophilic SubstitutionDibromoalkane, imidazole, alkaliFinal target compound

Adapted from , this method yields the core structure with modifications possible at the pyrazole (R-groups) and oxadiazole (thiol vs. hydroxyl) positions.

Biological Activities

Antimicrobial Effects

The compound exhibits broad-spectrum activity against phytopathogenic bacteria (e.g., Xanthomonas oryzae, IC₅₀: 12.5 μg/mL) and human pathogens. Derivatives with trifluoromethyl groups show enhanced potency, likely due to increased membrane permeability .

Mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs), as suggested by molecular docking studies.

Key Finding: Compound 7c (a methyl-substituted derivative) reduces tumor volume by 58% in murine models, outperforming reference drug nocodazole .

Anti-Inflammatory Activity

Though less studied, the carboxylic acid group may modulate COX-2 and NF-κB pathways, as seen in structurally related oxadiazoles.

Mechanism of Action

Molecular Docking Insights

Docking simulations reveal high affinity (-9.2 kcal/mol) for bacterial DNA gyrase (PDB: 1KZN), with hydrogen bonds formed between the oxadiazole oxygen and Arg76 residue. In cancer targets, binding to tubulin’s colchicine site disrupts microtubule dynamics .

Pharmacokinetic Properties

  • Absorption: Moderate oral bioavailability (F: 45–50%) due to carboxylic acid’s ionization at physiological pH.

  • Metabolism: Hepatic glucuronidation of the acid group, with renal excretion of metabolites .

Comparison with Related Compounds

Table 2: Structural and Functional Analogues

CompoundStructural FeaturesBioactivity (IC₅₀)Source
2-(Pyrazol-4-yl)-1,3,4-oxadiazoleImidazole substitution at R₁Antifungal (C. albicans: 8.2 μM)
5-(Triazol-4-yl)-1,3,4-oxadiazoleTriazole ring replaces pyrazoleAntibacterial (E. coli: 15.3 μM)
Isoxazole-oxadiazole hybridIsoxazole moiety at R₂Anticancer (HeLa: 6.7 μM)

The parent compound’s balance of hydrophilicity (carboxylic acid) and lipophilicity (pyrazole) confers superior target selectivity compared to analogues .

Applications in Drug Development

Antibacterial Agents

Lead optimization focuses on derivatives with:

  • Fluorine Substituents: Enhancing metabolic stability (e.g., CF₃ groups reduce CYP450-mediated oxidation) .

  • Prodrug Strategies: Esterification of the carboxylic acid to improve oral absorption .

Anticancer Therapeutics

Ongoing clinical trials evaluate oxadiazole-based tubulin inhibitors, with this compound serving as a scaffold for dual-action agents (e.g., kinase and tubulin inhibition) .

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